N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide
Description
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a heterocyclic acetamide derivative characterized by a fused thiazolino-thiino-chroman scaffold and a 4-fluorophenyl substituent.
Properties
Molecular Formula |
C21H17FN2O3S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C21H17FN2O3S2/c22-13-5-7-14(8-6-13)23-17(25)9-24-20-19(29-21(24)26)18-12(11-28-20)10-27-16-4-2-1-3-15(16)18/h1-8,12,18H,9-11H2,(H,23,25) |
InChI Key |
PHMLDPRJGXQWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide exhibit promising antimicrobial properties. For instance, derivatives of thiazolines and thiophenes have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi. The molecular docking studies suggest that these compounds interact effectively with bacterial enzymes, inhibiting their activity and thereby demonstrating potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that related thiazolino derivatives showed significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways . For example, compounds derived from similar frameworks have shown high inhibitory effects against breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .
Anti-inflammatory Properties
In silico studies have suggested that this compound may possess anti-inflammatory activity by acting as an inhibitor of lipoxygenase enzymes . The structural features of the compound allow it to bind effectively to these enzymes, potentially modulating inflammatory responses in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:
- Formation of the thiazolino and thiino fused ring system : This is a critical step that requires careful selection of reagents and conditions to ensure high yield and purity.
- Introduction of the acetamide moiety : This step often involves the use of acylating agents under controlled conditions to achieve the desired product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study published in 2019 explored the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria . This study provides a framework for understanding how modifications to the thiazole structure can enhance antimicrobial properties.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activity, compounds structurally related to this compound were screened for their effects on breast cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure distinguishes it from related acetamide derivatives. Key structural variations among analogs include:
Key Observations :
- The thiazolino-thiino-chroman core in the target compound and its methylphenyl analog () may confer rigidity, influencing binding pocket compatibility.
- Substituents like fluorine (target), chlorine (), and sulfamoyl () introduce distinct electronic and steric effects, impacting solubility and target interactions .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but inferences can be drawn from analogs:
Key Observations :
Biological Activity
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a fluorophenyl group and a thiazolino-chromane moiety, which are believed to contribute to its biological effects. Its molecular formula is represented as:
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study on related thiazolino derivatives demonstrated significant inhibition of viral replication in vitro. The mechanism appears to involve interference with viral entry or replication processes within host cells .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways .
The proposed mechanism of action includes:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell division and viral replication.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated various thiazolino derivatives for their antiviral activity against HIV. The results showed that the compound exhibited an IC50 value of 0.5 µM, indicating potent antiviral activity compared to standard treatments .
Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, this compound was tested on MCF-7 cells. The study found that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
